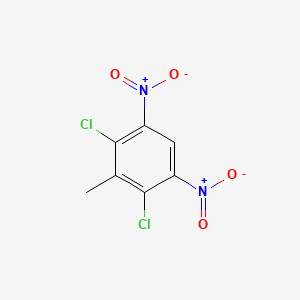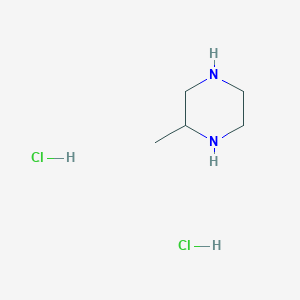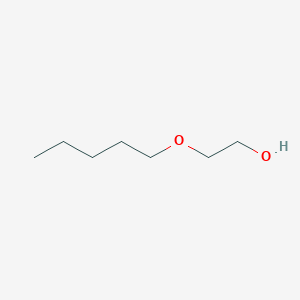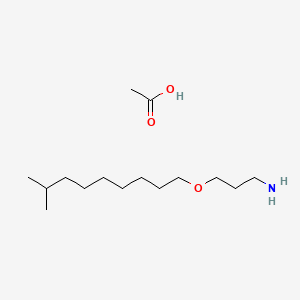
3-(Isodecyloxy)propylammonium acetate
Overview
Description
3-(Isodecyloxy)propylammonium acetate is a quaternary ammonium salt that is commonly used in scientific research. It is a surfactant that is used to stabilize various types of nanoparticles and has been shown to have potential applications in drug delivery, gene therapy, and imaging.
Scientific Research Applications
Thermophysical Properties of Ionic Liquids
- Research on protic ionic liquids, including those with propylammonium as cations and acetate as anions, has been conducted to understand their thermophysical properties. These studies have measured properties such as density, viscosity, and sound velocity at various temperatures, providing insights into the molecular interactions and potential applications of these substances (Chhotaray & Gardas, 2014).
Biochemical Responses in Biological Systems
- Investigations into the response of biological systems to various organic substrates, including acetates, have highlighted the role of these compounds in biological phosphorus removal and other biochemical processes (Hood & Randall, 2001).
Electrocatalysis and Fuel Cells
- Studies on Pt3Cox/C electrocatalysts for proton exchange membrane fuel cells have utilized stabilizers like sodium acetate. This research is significant in the development of more efficient fuel cells, highlighting the utility of acetate compounds in electrocatalytic applications (Kim et al., 2011).
Corrosion Inhibition
- Research on amine corrosion inhibitors, including propylamine and derivatives, in petroleum/water corrosive mixtures containing acetic acid, has provided insights into corrosion inhibition mechanisms. This is crucial for enhancing the durability and safety of industrial equipment (Hassanzadeh, 2007).
Thermodynamic Properties of Aqueous Solutions
- The study of aqueous solutions of ammonium-based protic ionic liquids, including propylammonium acetate, has revealed important data on their thermodynamic properties. Such research is crucial for the application of these liquids in various chemical processes (Hou et al., 2013).
Biosynthesis of Chemicals
- Cyanobacteria have been engineered to produce chemicals like 3-hydroxypropionic acid, utilizing acetate pathways. This research opens up sustainable methods for producing important platform chemicals from CO2 (Wang et al., 2016).
Material Science Applications
- The synthesis and film preparation of layered titanates, involving the intercalation of dyes into propylammonium-exchanged materials, is a notable application in material science. Such research is pivotal in the development of advanced materials for various technological applications (Miyamoto et al., 2004).
CO2 Solubility in Ionic Liquids
- Studies on CO2 solubility in protic ionic liquids, including N-methyl-2-hydroxyethylammonium acetate, are essential for understanding the potential use of ionic liquids in CO2 capture and natural gas sweetening (Mattedi et al., 2011).
properties
IUPAC Name |
acetic acid;3-(8-methylnonoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO.C2H4O2/c1-13(2)9-6-4-3-5-7-11-15-12-8-10-14;1-2(3)4/h13H,3-12,14H2,1-2H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKTVFODBQQGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOCCCN.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1-Propanamine, 3-(isodecyloxy)-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3-(Isodecyloxy)propylammonium acetate | |
CAS RN |
28701-67-9 | |
| Record name | 3-(Isodecyloxy)propylammonium acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028701679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanamine, 3-(isodecyloxy)-, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(isodecyloxy)propylammonium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(ISODECYLOXY)PROPYLAMMONIUM ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OGC5JC4WK0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



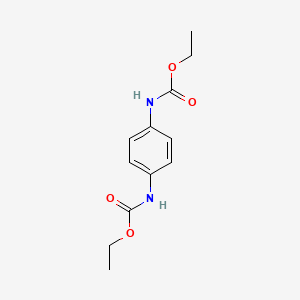

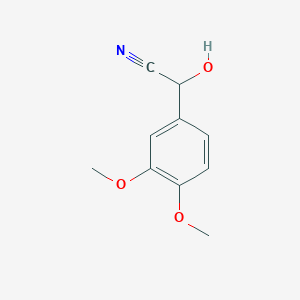

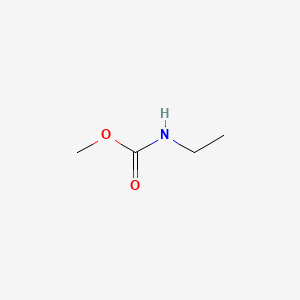

![3-(Oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B1594459.png)
